molecular formula C5H6N2O2 B12831398 4h-Imidazole-4-carboxylic acid methyl ester

4h-Imidazole-4-carboxylic acid methyl ester

Cat. No.: B12831398
M. Wt: 126.11 g/mol
InChI Key: AIHAVWBQYOUBRZ-UHFFFAOYSA-N
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Description

4H-Imidazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C5H6N2O2. It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-imidazole-4-carboxylic acid methyl ester typically involves the esterification of 4H-imidazole-4-carboxylic acid. One common method includes dissolving 4H-imidazole-4-carboxylic acid in methanol and adding sulfuric acid as a catalyst. The mixture is then heated to 80°C and stirred overnight to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid.

    Reduction: Reduction reactions can convert it into different imidazole derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imidazole-4-carboxylic acid.

    Reduction: Various imidazole derivatives.

    Substitution: Substituted imidazole esters.

Scientific Research Applications

4H-Imidazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The compound’s imidazole ring is crucial for its binding affinity and specificity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

  • 1H-Imidazole-4-carboxylic acid methyl ester
  • 1H-Imidazole-5-carboxylic acid methyl ester
  • 4-Methylimidazole-5-carboxylic acid ethyl ester

Comparison: 4H-Imidazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

methyl 4H-imidazole-4-carboxylate

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-4H,1H3

InChI Key

AIHAVWBQYOUBRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=NC=N1

Origin of Product

United States

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